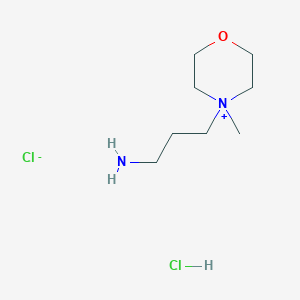![molecular formula C16H22OSi B15166860 Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- CAS No. 200120-09-8](/img/structure/B15166860.png)
Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- is an organosilicon compound characterized by the presence of a silane group attached to a naphthalene derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- typically involves the reaction of a naphthalene derivative with a silane reagent under controlled conditions. One common method includes the use of a platinum-catalyzed hydrosilylation reaction, where the naphthalene derivative is reacted with trimethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The trimethylsilane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane hydrides.
Substitution: Various substituted silane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- has several applications in scientific research:
Biology: Potential use in the development of silane-based biomaterials for medical applications.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to enhance adhesion and durability.
Mecanismo De Acción
The mechanism by which Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form strong bonds with oxygen and nitrogen atoms, leading to the formation of stable siloxane or silazane linkages. These interactions are crucial in applications such as surface modification and material enhancement.
Comparación Con Compuestos Similares
Similar Compounds
Silane, trimethyl-2-propenyl-: Similar in structure but lacks the naphthalene moiety.
Silane, dimethyldi-2-propenyl-: Contains two propenyl groups instead of one.
Uniqueness
Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- is unique due to the presence of the naphthalene derivative, which imparts distinct chemical properties and potential applications not found in simpler silane compounds. The naphthalene moiety enhances the compound’s stability and reactivity, making it suitable for specialized applications in materials science and organic synthesis.
Propiedades
Número CAS |
200120-09-8 |
|---|---|
Fórmula molecular |
C16H22OSi |
Peso molecular |
258.43 g/mol |
Nombre IUPAC |
trimethyl-[(2-prop-2-enyl-3,4-dihydronaphthalen-1-yl)oxy]silane |
InChI |
InChI=1S/C16H22OSi/c1-5-8-14-12-11-13-9-6-7-10-15(13)16(14)17-18(2,3)4/h5-7,9-10H,1,8,11-12H2,2-4H3 |
Clave InChI |
ULUWXAJUPLHRMH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=C(CCC2=CC=CC=C21)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


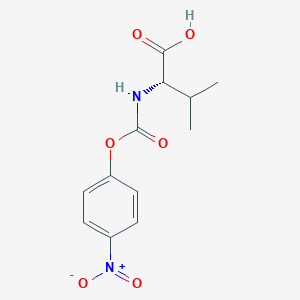
![[(4-Methylphenoxy)(tosylimino)methyl] azide](/img/structure/B15166789.png)
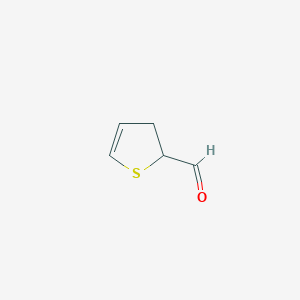
![(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15166803.png)
![N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine](/img/structure/B15166806.png)
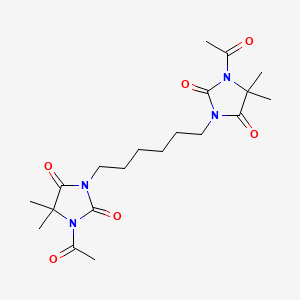
![L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B15166819.png)
![1-Nonanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenyl-](/img/structure/B15166821.png)
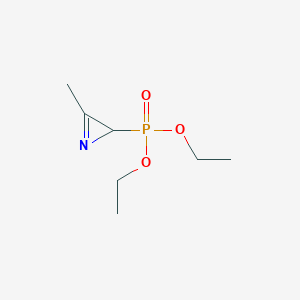
![2-[[5-Cyano-4-methyl-6-(2-sulfoanilino)pyridin-2-yl]amino]benzenesulfonic acid](/img/structure/B15166829.png)
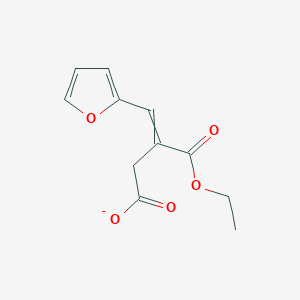
![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)

